molecular formula C6H13Cl2NO2S B2864659 [1-(Dimethylamino)cyclopropyl]methanesulfonyl chloride hydrochloride CAS No. 1909348-42-0

[1-(Dimethylamino)cyclopropyl]methanesulfonyl chloride hydrochloride

Cat. No.: B2864659
CAS No.: 1909348-42-0
M. Wt: 234.14
InChI Key: LEVFTWSVLHRPQU-UHFFFAOYSA-N
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Description

“[1-(Dimethylamino)cyclopropyl]methanesulfonyl chloride hydrochloride” is a chemical compound with the molecular formula C6H13Cl2NO2S. It has a molecular weight of 234.14 . The compound is typically stored at temperatures below -10°C .


Molecular Structure Analysis

The InChI code for the compound is 1S/C6H12ClNO2S.ClH/c1-8(2)6(3-4-6)5-11(7,9)10;/h3-5H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

“this compound” is a powder . The compound’s boiling point is not specified in the available resources .

Scientific Research Applications

Selective Chlorination

Methanesulfonyl chloride, a closely related compound, is used in selective chlorination reactions. For example, it transforms unprotected D-arabinitol into its 1,5-dichloro derivative, showcasing its utility in the selective functionalization of polyols (Benazza et al., 1991).

Preparation of Methanesulfonyl Derivatives

It serves as a precursor for the preparation of methanesulfonyl chloride-d3, demonstrating its role in the synthesis of isotopically labeled compounds which are valuable in pharmaceutical research and development (Hanai & Okuda, 1977).

Additions to Piperazinediones

Methanesulfonyl chloride is involved in addition reactions, such as the addition of methanesulfenyl chloride to piperazinediones, illustrating its application in the modification of heterocyclic compounds (Yoshimura et al., 1974).

Safe Sulfonylation

The compound is utilized in the safe sulfonylation of alcohols, indicating its significance in introducing sulfonate ester groups under mild conditions, which is crucial for synthesizing various organic molecules (Tanabe et al., 1995).

Sulfenyletherification

A method for sulfenyletherification using dimethyl sulfoxide/oxalyl chloride highlights the generation of methanesulfenyl chloride, which is essential for the functionalization of unsaturated alcohols, further expanding its application in organic synthesis (Gao et al., 2018).

Safety and Hazards

The compound is classified under the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .

Properties

IUPAC Name

[1-(dimethylamino)cyclopropyl]methanesulfonyl chloride;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClNO2S.ClH/c1-8(2)6(3-4-6)5-11(7,9)10;/h3-5H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEVFTWSVLHRPQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1(CC1)CS(=O)(=O)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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